Cas no 784172-01-6 (5-(tert-butylsulfamoyl)-2-methylbenzoic acid)
5-(tert-butylsulfamoyl)-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-[(tert-butylamino)sulfonyl]-2-methylbenzoic acid
- 5-(tert-butylsulfamoyl)-2-methylbenzoic acid
- 5-(tert-butylsulfamoyl)-2-methylbenzoicacid
- CS-0230797
- AKOS008022951
- 784172-01-6
- EN300-10565
- 895-198-6
- Z53036741
- G36265
-
- Inchi: 1S/C12H17NO4S/c1-8-5-6-9(7-10(8)11(14)15)18(16,17)13-12(2,3)4/h5-7,13H,1-4H3,(H,14,15)
- InChI Key: IIROBGLFXFAJHS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C(=O)O)C=1)(NC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 271.08782920Da
- Monoisotopic Mass: 271.08782920Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 91.9Ų
5-(tert-butylsulfamoyl)-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV25101-2.5g |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 2.5g |
$565.00 | 2024-04-19 | |
| A2B Chem LLC | AV25101-5g |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 5g |
$818.00 | 2024-04-19 | |
| A2B Chem LLC | AV25101-50mg |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 50mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AV25101-100mg |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 100mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AV25101-250mg |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 250mg |
$132.00 | 2024-04-19 | |
| A2B Chem LLC | AV25101-500mg |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 500mg |
$220.00 | 2024-04-19 | |
| A2B Chem LLC | AV25101-1g |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 1g |
$305.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301467-50mg |
5-(Tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 50mg |
¥1728.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301467-100mg |
5-(Tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 100mg |
¥1663.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301467-250mg |
5-(Tert-butylsulfamoyl)-2-methylbenzoic acid |
784172-01-6 | 95% | 250mg |
¥2484.00 | 2024-07-28 |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 5-(tert-butylsulfamoyl)-2-methylbenzoic acid
5-(tert-butylsulfamoyl)-2-methylbenzoic acid: A Comprehensive Overview
5-(tert-butylsulfamoyl)-2-methylbenzoic acid, identified by the CAS registry number CAS No. 784172-01-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a tert-butylsulfamoyl group at the 5-position and a methyl group at the 2-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The molecular structure of 5-(tert-butylsulfamoyl)-2-methylbenzoic acid is defined by its aromatic ring, which serves as the central framework. The benzoic acid group (-COOH) at the para position contributes to its acidity, while the tert-butylsulfamoyl group (-SO₂NHBu-t) at the meta position introduces steric bulk and potential for hydrogen bonding. The methyl group (-CH₃) at the ortho position further modifies the electronic environment of the molecule, influencing its reactivity and solubility properties.
Recent studies have highlighted the potential of CAS No. 784172-01-6 in drug discovery, particularly in the development of bioactive compounds with anti-inflammatory and antioxidant properties. Researchers have explored its ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic interventions in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In terms of synthesis, 5-(tert-butylsulfamoyl)-2-methylbenzoic acid can be prepared via a multi-step process involving nucleophilic aromatic substitution and sulfonation reactions. The optimization of these steps has been a focus of recent research, with chemists seeking to enhance yield and purity while minimizing environmental impact. Novel catalysts and reaction conditions have been reported, paving the way for scalable production methods.
The physicochemical properties of this compound, including its melting point, solubility, and stability under various conditions, have been extensively characterized using advanced analytical techniques such as X-ray crystallography and thermogravimetric analysis (TGA). These studies provide critical insights into its suitability for different applications, particularly in pharmaceutical formulations where precise control over drug delivery is essential.
Beyond its role in drug development, CAS No. 784172-01-6 has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies, where it serves as a versatile ligand for constructing metal-organic frameworks (MOFs). These materials hold promise for gas storage, catalysis, and sensing technologies.
In conclusion, 5-(tert-butylsulfamoyl)-2-methylbenzoic acid, or CAS No. 784172-01-6, represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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